REACTION_SMILES
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[Cl:3][c:4]1[c:5]([CH3:12])[c:6]([OH:11])[cH:7][c:8](=[O:10])[nH:9]1.[ClH:2].[OH2:17].[OH2:1].[OH:13][N+:14]([O-:15])=[O:16].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[Cl:3][c:4]1[c:5]([CH3:12])[c:6]([OH:11])[c:7]([N+:14](=[O:13])[O-:15])[c:8](=[O:10])[nH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(O)cc(=O)[nH]c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1c(Cl)[nH]c(=O)c([N+](=O)[O-])c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |